2-(6-cyano-1H-indol-3-yl)acetic acid
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Overview
Description
2-(6-cyano-1H-indol-3-yl)acetic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The compound this compound is characterized by the presence of a cyano group at the 6-position and an acetic acid moiety at the 3-position of the indole ring .
Mechanism of Action
Target of Action
2-(6-cyano-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid . Indole-3-acetic acid derivatives are known to target various proteins and enzymes in the body . .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pH can affect the stability of the compound . Additionally, the presence of other molecules can influence the compound’s interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, such as 2-(6-cyano-1H-indol-3-yl)acetic acid, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-cyano-1H-indol-3-yl)acetic acid typically involves the construction of the indole ring followed by the introduction of the cyano and acetic acid groups. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent functionalization steps introduce the cyano and acetic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by optimized functionalization steps to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-cyano-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(6-cyano-1H-indol-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in cell elongation and division.
Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.
Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.
Uniqueness
2-(6-cyano-1H-indol-3-yl)acetic acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(6-cyano-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c12-5-7-1-2-9-8(4-11(14)15)6-13-10(9)3-7/h1-3,6,13H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTLURJNATXWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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